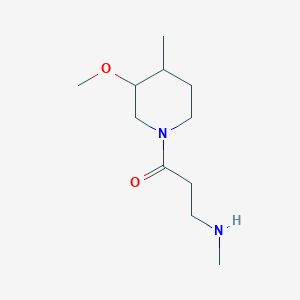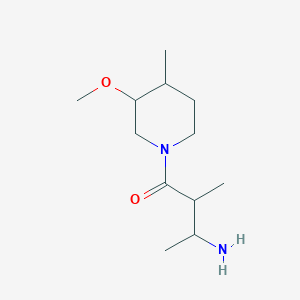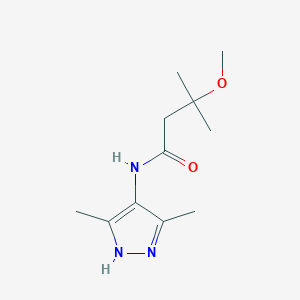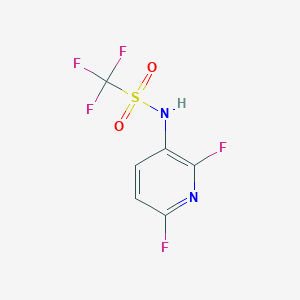![molecular formula C10H14ClNO4S2 B6628266 2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid](/img/structure/B6628266.png)
2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and elemental sulfur.
Chlorination and Methylation: The thiophene ring is then chlorinated and methylated to introduce the chlorine and methyl substituents at the desired positions.
Sulfonylation: The chlorinated and methylated thiophene is subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Amidation: The sulfonylated thiophene is reacted with propylamine to form the propylamino derivative.
Acetylation: Finally, the propylamino derivative is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.
Biological Research: It is used as a probe to study enzyme interactions and as a ligand in receptor binding studies.
作用机制
The mechanism of action of 2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 2-[(5-Bromo-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid
- 2-[(5-Chloro-4-ethylthiophen-2-yl)sulfonyl-propylamino]acetic acid
- 2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-butylamino]acetic acid
Uniqueness
2-[(5-Chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
2-[(5-chloro-4-methylthiophen-2-yl)sulfonyl-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-3-4-12(6-8(13)14)18(15,16)9-5-7(2)10(11)17-9/h5H,3-4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCFXRNDFBAPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CC(=C(S1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-3-aminopiperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6628209.png)
![[(3R)-3-aminopiperidin-1-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B6628212.png)
![5-[(5-Fluoro-2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6628214.png)

![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid](/img/structure/B6628235.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B6628236.png)

![8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B6628255.png)

![4-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid](/img/structure/B6628268.png)
![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![2-[4-(5-Chloro-4-methylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6628283.png)
